Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
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Overview
Description
Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a phenyl group, a benzenesulfonyl group, and a hydrazine carboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl hydrazine, which is then esterified with a carboxylate ester to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl hydrazones.
Reduction: It can be reduced to the corresponding hydrazine derivative.
Substitution: The phenyl and benzenesulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl hydrazones, reduced hydrazine derivatives, and substituted phenyl or benzenesulfonyl compounds.
Scientific Research Applications
Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of hydrazone linkages and subsequent biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
Benzenesulfonyl Hydrazine: Shares the sulfonyl hydrazine moiety but lacks the carboxylate ester group.
Hydrazine Carboxylates: Compounds with similar ester functionalities but different substituents.
Properties
CAS No. |
58358-61-5 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
phenyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C13H12N2O4S/c16-13(19-11-7-3-1-4-8-11)14-15-20(17,18)12-9-5-2-6-10-12/h1-10,15H,(H,14,16) |
InChI Key |
SIKJUMDLHRIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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